molecular formula C6H5FN2O2 B12848894 6-Amino-4-fluoronicotinic acid

6-Amino-4-fluoronicotinic acid

Cat. No.: B12848894
M. Wt: 156.11 g/mol
InChI Key: DIMLYQZSEADACE-UHFFFAOYSA-N
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Description

6-Amino-4-fluoronicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method includes the selective fluorination of 4-chloronicotinic acid, followed by nucleophilic substitution with ammonia to introduce the amino group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-4-fluoronicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Amino-6-fluoronicotinic acid
  • 6-Fluoronicotinic acid
  • 2-Amino-6-fluoronicotinic acid

Comparison: 6-Amino-4-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. For instance, the presence of the amino group at the 6th position enhances its ability to form hydrogen bonds, while the fluorine atom at the 4th position increases its stability and reactivity compared to other isomers .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

6-amino-4-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

DIMLYQZSEADACE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)F

Origin of Product

United States

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